Cas no 1805027-31-9 (2-Amino-3-bromo-5-fluorophenol)

2-Amino-3-bromo-5-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-bromo-5-fluorophenol
- 2-Bromo-4-fluoro-6-hydroxyaniline
-
- MDL: MFCD28738823
- インチ: 1S/C6H5BrFNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2
- InChIKey: RSNLMLWVBTWKBS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1N)O)F
計算された属性
- せいみつぶんしりょう: 204.95385g/mol
- どういたいしつりょう: 204.95385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Amino-3-bromo-5-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC501881-1g |
2-Amino-3-bromo-5-fluorophenol |
1805027-31-9 | 1g |
£280.00 | 2025-02-21 | ||
Alichem | A013025678-500mg |
2-Bromo-4-fluoro-6-hydroxyaniline |
1805027-31-9 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
A2B Chem LLC | AA95756-1g |
2-Amino-3-bromo-5-fluorophenol |
1805027-31-9 | 95% | 1g |
$434.00 | 2024-04-20 | |
A2B Chem LLC | AA95756-5g |
2-Amino-3-bromo-5-fluorophenol |
1805027-31-9 | 95 | 5g |
$1303.00 | 2024-04-20 | |
abcr | AB531371-5g |
2-Amino-3-bromo-5-fluorophenol; . |
1805027-31-9 | 5g |
€1603.00 | 2025-02-19 | ||
1PlusChem | 1P0022I4-10g |
Phenol, 2-amino-3-bromo-5-fluoro- |
1805027-31-9 | 95% | 10g |
$2129.00 | 2025-02-19 | |
Alichem | A013025678-1g |
2-Bromo-4-fluoro-6-hydroxyaniline |
1805027-31-9 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Apollo Scientific | PC501881-5g |
2-Amino-3-bromo-5-fluorophenol |
1805027-31-9 | 5g |
£880.00 | 2025-02-21 | ||
Alichem | A013025678-250mg |
2-Bromo-4-fluoro-6-hydroxyaniline |
1805027-31-9 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
1PlusChem | 1P0022I4-1g |
Phenol, 2-amino-3-bromo-5-fluoro- |
1805027-31-9 | 95% | 1g |
$470.00 | 2025-02-19 |
2-Amino-3-bromo-5-fluorophenol 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
2-Amino-3-bromo-5-fluorophenolに関する追加情報
Introduction to 2-Amino-3-bromo-5-fluorophenol (CAS No. 1805027-31-9)
2-Amino-3-bromo-5-fluorophenol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by the CAS number 1805027-31-9, features a phenolic ring substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. These substituents contribute to its distinct reactivity and potential applications in the synthesis of biologically active molecules.
The molecular structure of 2-Amino-3-bromo-5-fluorophenol makes it a versatile intermediate in organic synthesis. The presence of both electron-donating (amino) and electron-withdrawing (bromine and fluorine) groups allows for diverse chemical modifications, enabling the development of novel compounds with tailored pharmacological properties. In recent years, there has been growing interest in exploring such halogenated aromatic amines for their potential role in drug discovery.
One of the most compelling aspects of 2-Amino-3-bromo-5-fluorophenol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop intermediates for various therapeutic agents, including kinase inhibitors, antiviral drugs, and anticancer compounds. The bromine and fluorine substituents, in particular, are known to enhance metabolic stability and binding affinity, making them valuable in medicinal chemistry.
Recent studies have highlighted the significance of halogenated aromatic amines in medicinal chemistry. A notable example is the development of small-molecule inhibitors targeting protein-protein interactions, where compounds with similar structural motifs have shown promising activity. For instance, 2-Amino-3-bromo-5-fluorophenol has been investigated as a precursor for molecules that interact with specific enzymes involved in cancer pathways. The amino group provides a site for further functionalization, while the bromine and fluorine atoms contribute to optimal pharmacokinetic profiles.
The pharmaceutical industry has been particularly interested in fluorinated phenols due to their broad spectrum of biological activities. These compounds often exhibit enhanced bioavailability and reduced susceptibility to degradation by metabolic enzymes. 2-Amino-3-bromo-5-fluorophenol, with its unique substitution pattern, aligns well with this trend. Its potential as a scaffold for drug development has been explored in several preclinical studies, demonstrating its versatility in generating novel therapeutic agents.
In addition to its pharmaceutical applications, 2-Amino-3-bromo-5-fluorophenol has found utility in materials science and agrochemical research. The ability to modify its structure allows chemists to tailor its properties for specific applications, such as the development of advanced materials or crop protection agents. The compound's stability under various conditions makes it a reliable choice for synthetic chemists working on complex molecular architectures.
The synthesis of 2-Amino-3-bromo-5-fluorophenol typically involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These techniques are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
From a research perspective, 2-Amino-3-bromo-5-fluorophenol serves as an excellent model compound for studying electronic effects and steric influences in aromatic systems. Its halogenated structure provides insights into how these substituents modulate chemical reactivity and biological activity. Such studies are essential for designing next-generation drugs with improved efficacy and safety profiles.
The future prospects of 2-Amino-3-bromo-5-fluorophenol are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, suggesting that it will remain a valuable tool for scientists worldwide. As our understanding of molecular interactions deepens, compounds like 2-Amino-3-bromo-5-fluorophenol will play an increasingly important role in shaping the future of medicine and technology.
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